

# Eliapixant: A Comparative Analysis of Efficacy Across Diverse Patient Populations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eliapixant*  
Cat. No.: B607290

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety profile of **eliapixant**, a selective P2X3 receptor antagonist, across various patient populations. The development of **eliapixant** was discontinued by Bayer in 2022 due to the overall benefit-risk assessment, including instances of potential drug-induced liver injury[1][2][3]. Despite its discontinuation, the data from its clinical trial program offers valuable insights for researchers in the field of sensory hypersensitization and P2X3-targeted therapies. This document summarizes the available quantitative data, details the experimental protocols of key studies, and presents a comparative analysis with the alternative P2X3 antagonist, gefapixant.

## Mechanism of Action: P2X3 Receptor Antagonism

**Eliapixant** is a potent and selective antagonist of the P2X3 receptor[4]. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), which is released in response to tissue damage or inflammation. P2X3 receptors are predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as chronic cough, endometriosis-associated pain, overactive bladder, and neuropathic pain. By blocking the P2X3 receptor, **eliapixant** was developed to modulate the signaling pathways involved in cough reflex hypersensitivity and chronic pain.

## P2X3 Receptor Signaling Pathway in Sensory Neurons

[Click to download full resolution via product page](#)

Caption: P2X3 receptor activation by ATP and inhibition by **Eliapixant**.

## Efficacy of Eliapixant in Refractory Chronic Cough (RCC)

The most promising results for **eliapixant** were observed in patients with refractory chronic cough (RCC), a condition characterized by a persistent cough of unknown etiology or one that is refractory to treatment of underlying conditions.

**Table 1: Efficacy of Eliapixant in Patients with Refractory Chronic Cough (Phase 2b PAGANINI Study)**

| Treatment Group (twice daily) | Number of Patients (Per Protocol) | Baseline 24-h Cough Count (geometric mean, coughs/h) | Change from Baseline in 24-h Cough Count at Week 12 (relative %) | Reduction vs. Placebo (relative %) |
|-------------------------------|-----------------------------------|------------------------------------------------------|------------------------------------------------------------------|------------------------------------|
| Placebo                       | 74                                | 15.7 - 19.7                                          | -34%                                                             | -                                  |
| Eliapixant 25 mg              | 67                                | 15.7 - 19.7                                          | -44%                                                             | -14%                               |
| Eliapixant 75 mg              | 69                                | 15.7 - 19.7                                          | -54%                                                             | -29%                               |
| Eliapixant 150 mg             | 73                                | 15.7 - 19.7                                          | -49%                                                             | -22%                               |

A statistically significant dose-response was observed (p<0.1 for all models).

**Table 2: Efficacy of Eliapixant in Patients with Refractory Chronic Cough (Phase 2a Study)**

| Treatment Group (twice daily) | Number of Patients | Reduction in 24-h Cough Frequency vs. Placebo at 1 week |
|-------------------------------|--------------------|---------------------------------------------------------|
| Placebo                       | 37                 | -                                                       |
| Eliapixant 50 mg              | 37                 | Significant Reduction                                   |
| Eliapixant 200 mg             | 37                 | Significant Reduction                                   |
| Eliapixant 750 mg             | 37                 | 25% (90% CI 11.5–36.5%;<br>p=0.002)                     |

## Comparative Efficacy: Eliapixant vs. Gefapixant in RCC

Gefapixant is another P2X3 receptor antagonist. A comparison of the clinical trial data for **eliapixant** and gefapixant in RCC provides context for the therapeutic potential of this drug class.

### Table 3: Comparative Efficacy of P2X3 Antagonists in Refractory Chronic Cough

| Drug       | Study               | Dose (twice daily) | Treatment Duration | Reduction in 24-h Cough Frequency vs. Placebo |
|------------|---------------------|--------------------|--------------------|-----------------------------------------------|
| Eliapixant | PAGANINI (Phase 2b) | 75 mg              | 12 weeks           | 29%                                           |
| Gefapixant | Phase 2b            | 50 mg              | 12 weeks           | 37%                                           |
| Gefapixant | COUGH-1 (Phase 3)   | 45 mg              | 12 weeks           | 18.5%                                         |
| Gefapixant | COUGH-2 (Phase 3)   | 45 mg              | 24 weeks           | 14.6%                                         |

## Efficacy of Eliapixant in Other Patient Populations

**Eliapixant** was also investigated for other conditions associated with neuronal hypersensitization. However, the clinical trials in these populations did not demonstrate efficacy.

### Endometriosis-Associated Pelvic Pain (EAPP)

The Phase 2b SCHUMANN study evaluated **eliapixant** for the treatment of EAPP. The study was terminated early for safety reasons, and no significant difference in pain reduction was observed between the **eliapixant** and placebo groups. The active comparator, elagolix, showed better pain reduction.

### Overactive Bladder (OAB)

In the Phase 2a OVADER study, **eliapixant** did not meet the primary endpoint for the treatment of OAB with urgency urinary incontinence. There was no significant difference in the reduction of urgency urinary incontinence episodes per 24 hours compared to placebo.

### Diabetic Neuropathic Pain (DNP)

The Phase 2a PUCCINI study for DNP was also terminated after failing to meet its primary endpoint. **Eliapixant** did not show a relevant improvement in pain intensity scores compared to placebo; in fact, the placebo group showed a greater reduction in pain.

### Table 4: Summary of Eliapixant Efficacy in Different Patient Populations

| Indication                           | Study    | Phase | Primary Endpoint                         | Outcome                    |
|--------------------------------------|----------|-------|------------------------------------------|----------------------------|
| Refractory Chronic Cough             | PAGANINI | 2b    | Reduction in 24-h cough count            | Met                        |
| Endometriosis-Associated Pelvic Pain | SCHUMANN | 2b    | Reduction in mean worst EAPP             | Not Met (terminated early) |
| Overactive Bladder                   | OVADER   | 2a    | Reduction in UUI episodes/24h            | Not Met                    |
| Diabetic Neuropathic Pain            | PUCCINI  | 2a    | Reduction in 24-h average pain intensity | Not Met                    |

## Safety and Tolerability

Across the clinical trial program, **eliapixant** was generally well-tolerated, with most adverse events being mild to moderate in severity. A key differentiating factor for **eliapixant** compared to the less selective P2X3 antagonist gefapixant was a lower incidence of taste-related side effects. However, the emergence of a drug-induced liver injury signal ultimately led to the discontinuation of its development.

**Table 5: Incidence of Taste-Related Adverse Events (Eliapixant vs. Gefapixant in RCC)**

| Drug       | Study                       | Dose (twice daily) | Incidence of Taste-Related AEs |
|------------|-----------------------------|--------------------|--------------------------------|
| Eliapixant | PAGANINI (Phase 2b)         | 25 mg              | 4%                             |
| 75 mg      |                             | 15%                |                                |
| 150 mg     |                             | 24%                |                                |
| Gefapixant | Phase 2b                    | 50 mg              | 48% (Dysgeusia)                |
| Gefapixant | COUGH-1 & COUGH-2 (Phase 3) | 45 mg              | ~58-69% (Any taste-related AE) |

## Experimental Protocols

### PAGANINI Study (Eliapixant in RCC) - Phase 2b

- Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.
- Participants: Adults with RCC lasting  $\geq$  12 months and a cough severity of  $\geq$  40 mm on a visual analog scale.
- Intervention: Participants were randomized (1:1:1:1) to receive oral **eliapixant** (25 mg, 75 mg, or 150 mg) or placebo twice daily for 12 weeks.
- Primary Endpoint: Change from baseline in 24-hour cough count at Week 12, measured by an ambulatory cough recording device.

### Experimental Workflow for the PAGANINI Study



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2b PAGANINI clinical trial.

## SCHUMANN Study (Eliapixant in EAPP) - Phase 2b

- Design: Randomized, placebo- and active comparator-controlled, double-blind to placebo, open-label to comparator, parallel-group, multicenter, dose-finding study.
- Participants: Women with surgically diagnosed endometriosis and defined EAPP criteria.
- Intervention: Participants were randomized to twice-daily oral **eliapixant** (25 mg, 75 mg, or 150 mg), placebo, or once-daily elagolix 150 mg for 12 weeks.
- Primary Endpoint: Absolute change in mean worst EAPP from baseline to the end of the intervention.

## Conclusion

The clinical development of **eliapixant** provided mixed results. While it demonstrated a clear dose-dependent efficacy in reducing cough frequency in patients with refractory chronic cough, with a favorable taste-related side effect profile compared to the less selective P2X3 antagonist gefapixant, it failed to show a clinical benefit in patients with endometriosis-associated pelvic pain, overactive bladder, or diabetic neuropathic pain. The discontinuation of the entire **eliapixant** program due to safety concerns, specifically a potential for drug-induced liver injury, underscores the challenges in developing novel therapies, even with a promising mechanism of action. The data from the **eliapixant** trials, particularly in RCC, remain a valuable resource for the ongoing research and development of P2X3-targeted therapies for sensory hypersensitization disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of eliapixant in endometriosis-associated pelvic pain: the randomized, placebo-controlled phase 2b SCHUMANN study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Eliapixant in Refractory Chronic Cough: The Randomized, Placebo-Controlled Phase 2b PAGANINI Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Eliapixant: A Comparative Analysis of Efficacy Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607290#efficacy-of-eliapixant-in-different-patient-populations>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)